molecular formula C21H17FN2O3 B2967875 N-(4-acetylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 933205-56-2

N-(4-acetylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2967875
CAS RN: 933205-56-2
M. Wt: 364.376
InChI Key: CVIFFDZELVTXGF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 216-219°C .

Scientific Research Applications

Asymmetric Synthesis and Chiral Auxiliaries

One study highlights the development of new fluorine-containing chiral auxiliaries, including compounds structurally similar to N-(4-acetylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. These auxiliaries and their nickel(II) complexes have demonstrated greater efficiency in asymmetric synthesis, offering faster reaction rates and improved stereoselectivities for the synthesis of S-α-amino acids (Saghyan et al., 2010).

Advanced Polymeric Materials

Research on the synthesis of new polyamides and polyimides utilizing related diamine monomers has been conducted, aiming to develop materials with high glass transition temperatures and favorable solubility in organic solvents. These studies contribute to the field of material science by providing insights into the creation of novel polymers with potential applications in electronics, coatings, and advanced composites (Liaw et al., 2002).

Future Directions

: Phenylboronic acid 95 98-80-6 - MilliporeSigma

properties

IUPAC Name

N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c1-14(25)16-7-9-18(10-8-16)23-20(26)19-6-3-11-24(21(19)27)13-15-4-2-5-17(22)12-15/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIFFDZELVTXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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